Jolkinolide E

Description

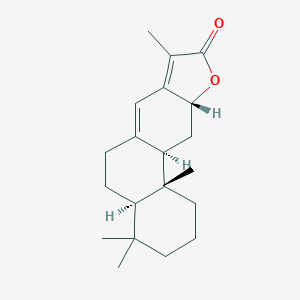

Structure

3D Structure

Properties

IUPAC Name |

(4aR,10aR,11aR,11bR)-4,4,8,11b-tetramethyl-2,3,4a,5,6,10a,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12-14-10-13-6-7-17-19(2,3)8-5-9-20(17,4)15(13)11-16(14)22-18(12)21/h10,15-17H,5-9,11H2,1-4H3/t15-,16-,17-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXEVPUOHSXARBR-VIPLHTEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C3CCC4C(CCCC4(C3CC2OC1=O)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C3CC[C@H]4[C@]([C@@H]3C[C@H]2OC1=O)(CCCC4(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jolkinolide E: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Jolkinolide E, focusing on its natural origins and the methodologies for its extraction and purification. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source of Jolkinolide E

Jolkinolide E is a naturally occurring diterpenoid. The primary sources of this compound are plants belonging to the genus Euphorbia. Notably, it has been isolated from the roots of Euphorbia fischeriana and Euphorbia rapulum . These plants have a history of use in traditional medicine, and their phytochemical constituents, including jolkinolides, are of significant interest for their potential therapeutic properties.

Quantitative Data on Jolkinolide Isolation

While specific quantitative yield data for Jolkinolide E is not extensively reported in the available literature, the yields of closely related and co-occurring jolkinolides, such as Jolkinolide A and B, provide valuable insights into the efficiency of various extraction and isolation techniques. The following table summarizes the reported yields for these analogous compounds from Euphorbia fischeriana.

| Compound | Extraction Method | Yield (mg/g of plant material) | Source |

| Jolkinolide A | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | 0.148 | [1] |

| Jolkinolide B | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | 0.529 | [1] |

| 17-hydroxyjolkinolide A | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | 0.396 | [1] |

| 17-hydroxyjolkinolide B | Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | 2.134 | [1] |

| Jolkinolide A | Optimized Ethanol Extraction | 0.1763 | [2] |

| Jolkinolide B | Optimized Ethanol Extraction | 0.9643 | [2] |

| 17-hydroxyjolkinolide A | Optimized Ethanol Extraction | 0.4245 | [2] |

| 17-hydroxyjolkinolide B | Optimized Ethanol Extraction | 2.8189 | [2] |

Note: The yields presented above are for Jolkinolide A, B, and their hydroxylated derivatives. These values can be considered indicative of the potential yields for Jolkinolide E when employing similar methodologies.

Experimental Protocols for Isolation

The isolation of Jolkinolide E and related diterpenoids from Euphorbia species involves a multi-step process encompassing extraction, fractionation, and purification. Below are detailed protocols for key experimental techniques cited in the literature.

Optimized Ethanol Extraction Protocol[2]

This protocol focuses on maximizing the extraction of diterpenoids from Euphorbia fischeriana.

-

Sample Preparation: The roots of Euphorbia fischeriana are dried and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with 100% ethanol.

-

Extraction Conditions: The extraction is carried out at a temperature of 74°C for a duration of 2.0 hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to yield a crude extract.

-

Further Purification: The crude extract is then subjected to further chromatographic purification steps as detailed below.

Matrix Solid-Phase Dispersion (MSPD) Extraction Protocol[3][4]

MSPD is a streamlined method for the extraction and purification of compounds from solid samples.

-

Sample and Dispersant Preparation: A known quantity of powdered Euphorbia fischeriana root is blended with silica gel as the dispersant in a 1:4 mass ratio.

-

Homogenization: The sample and silica gel are thoroughly ground in a mortar until a homogeneous mixture is obtained.

-

Column Packing: The resulting mixture is transferred to a column.

-

Elution: The column is eluted with 5 mL of acetonitrile to recover the target jolkinolides.

-

Analysis: The eluate is then analyzed, typically by High-Performance Liquid Chromatography (HPLC).

Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) Protocol[1]

SALLE is an efficient liquid-liquid extraction method that utilizes a high concentration of salt to enhance the partitioning of analytes into the organic phase.

-

Sample Preparation: A specific amount of powdered Euphorbia fischeriana is used.

-

Extraction System: The extraction is performed using a two-phase system of acetonitrile and water, with the addition of sodium dihydrogen phosphate as the salting-out agent.

-

Optimized Conditions: The optimized conditions are reported as 0.47 g of sodium dihydrogen phosphate, 5.5 mL of acetonitrile, and 4.5 mL of water at a pH of 7.5.

-

Phase Separation and Collection: After vigorous mixing and phase separation, the organic layer containing the jolkinolides is collected.

-

Concentration and Analysis: The collected organic phase is concentrated, and the extract is analyzed.

Chromatographic Purification

Following initial extraction, the crude extracts are typically subjected to one or more chromatographic steps to isolate pure Jolkinolide E.

-

Column Chromatography: The crude extract is often first fractionated using silica gel column chromatography with a gradient elution system (e.g., petroleum ether-acetone).

-

High-Performance Liquid Chromatography (HPLC): Further purification is achieved using preparative or semi-preparative HPLC, often with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water.

Visualizing the Isolation Workflow and Biological Activity

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for Jolkinolide E isolation and the signaling pathways affected by related jolkinolides.

While the specific signaling pathways targeted by Jolkinolide E are not as extensively studied as those of Jolkinolide B, the structural similarities suggest potential overlap in their biological activities. Jolkinolide B has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival.[3]

References

- 1. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Jolkinolide B Inhibits Gastric Cancer Growth by Targeting the PANoptosis Molecular Switch Caspase-8 - PMC [pmc.ncbi.nlm.nih.gov]

Jolkinolide E: A Comprehensive Technical Guide to its Structure Elucidation and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring diterpenoid isolated from plants of the Euphorbia genus. As a member of the jolkinolide family, it has attracted interest for its potential biological activities. This technical guide provides an in-depth analysis of the structure elucidation and stereochemical assignment of Jolkinolide E, drawing upon key spectroscopic data and the definitive confirmation provided by its asymmetric total synthesis. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to support researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

I. Structure Elucidation

The definitive structure of Jolkinolide E was established through a combination of spectroscopic analysis and, most crucially, by asymmetric total synthesis.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are fundamental in elucidating the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques help in identifying key functional groups present in the molecule.

Confirmation by Asymmetric Total Synthesis

The absolute stereochemistry of Jolkinolide E was unequivocally confirmed through its asymmetric total synthesis. A recent publication by Li et al. (2023) described a flexible synthesis of both enantiomers of euphopilolide and jolkinolide E[1][2]. This work not only verified the proposed structure but also established the absolute configuration of the chiral centers.

II. Stereochemistry

The asymmetric total synthesis of Jolkinolide E has been instrumental in defining its absolute stereochemistry[1][2]. The synthesis confirmed the specific spatial arrangement of all stereocenters, leading to the assignment of the definitive enantiomeric form of the natural product.

III. Quantitative Data

The following tables summarize the key quantitative data for Jolkinolide E based on the available literature.

Table 1: ¹H NMR Spectroscopic Data for Jolkinolide E

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable in the provided search results |

Table 2: ¹³C NMR Spectroscopic Data for Jolkinolide E

| Position | Chemical Shift (δ, ppm) |

| Data unavailable in the provided search results |

Note: The specific ¹H and ¹³C NMR data for Jolkinolide E were not available in the provided search results. A thorough review of the full text of the cited synthesis paper by Li et al. (2023) would be required to populate these tables accurately.

IV. Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols typically employed in the structure elucidation of natural products like Jolkinolide E.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A standard protocol involves dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

-

Data Acquisition:

-

¹H NMR: Spectra are typically acquired on a 400 or 500 MHz spectrometer. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR: Spectra are acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC, HMBC): These experiments are run using standard pulse sequences provided by the spectrometer manufacturer. The specific parameters (e.g., number of increments, mixing times) are optimized for the compound being analyzed.

-

Asymmetric Total Synthesis Workflow

The asymmetric total synthesis of Jolkinolide E, as reported by Li et al. (2023), provides the most definitive experimental protocol for its preparation and stereochemical control[1][2]. The key steps of this synthesis would be outlined in the full publication. A generalized workflow for such a synthesis is depicted below.

References

Jolkinolide E: A Technical Overview of its Discovery, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring diterpenoid that belongs to the casbane class of compounds. It was first isolated from the roots of Euphorbia jolkini Boiss. (Euphorbiaceae), a plant species with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the discovery, historical background, and scientific investigation into Jolkinolide E, with a focus on its chemical structure, isolation, and reported biological activities.

Historical Background and Discovery

The initial discovery of Jolkinolide E was reported in a 1974 publication in Chemistry Letters by a team of Japanese researchers. This study detailed the isolation and structural elucidation of three new diterpenoids, including Jolkinolide E, from Euphorbia jolkini Boiss. The identification of Jolkinolide E as a casbane diterpenoid contributed to the growing understanding of the chemical diversity within the Euphorbia genus, which is known for producing a wide array of bioactive secondary metabolites.

Isolation and Structure Elucidation

Experimental Protocols

General Isolation Procedure (Inferred):

-

Extraction: The dried and powdered roots of Euphorbia jolkini would be subjected to solvent extraction, likely using a series of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol) to separate compounds based on their solubility.

-

Fractionation: The crude extracts would then be fractionated using chromatographic techniques. This typically involves column chromatography over silica gel or other stationary phases, eluting with a gradient of solvents to separate the mixture into fractions of decreasing complexity.

-

Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC) or other analytical methods, would undergo further purification. This often involves repeated chromatographic steps, including preparative TLC or high-performance liquid chromatography (HPLC), to isolate the pure compound.

Structure Elucidation:

The determination of the chemical structure of Jolkinolide E would have relied on a combination of spectroscopic techniques available at the time, supplemented by modern methods in later studies.

-

Spectroscopic Analysis: The primary methods for structure elucidation would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., carbonyls, hydroxyls).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores within the molecule.

-

Logical Workflow for Isolation and Structure Elucidation

Navigating the Bio-Active Potential of Jolkinolide E: A Technical Guide to Preliminary Biological Screening

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature contains limited specific data on the preliminary biological screening of Jolkinolide E. This guide, therefore, utilizes the extensively studied analogous compound, Jolkinolide B, as a proxy to provide a comprehensive framework for the experimental approaches, data presentation, and mechanistic investigations relevant to the Jolkinolide class of diterpenoids. All quantitative data, experimental protocols, and signaling pathways detailed herein pertain to Jolkinolide B and serve as an illustrative model for the potential screening of Jolkinolide E. One source notes that Jolkinolide E exhibits weak selective activity against HepG2, MCF-7, and C6 cell lines, though detailed quantitative data is not provided[1].

Introduction to Jolkinolides

Jolkinolides are a class of diterpenoids, natural compounds that have garnered significant interest in the scientific community for their diverse and potent biological activities. Extracted from plants of the Euphorbia genus, these molecules are characterized by a complex carbon skeleton. While numerous Jolkinolides have been identified, Jolkinolide B has emerged as a focal point of research, demonstrating a range of pharmacological properties, including anti-cancer and anti-inflammatory effects.[2][3] This document outlines a systematic approach to the preliminary biological screening of a novel or less-studied member of this family, using Jolkinolide B as a detailed case study.

Core Biological Screening Areas

A preliminary biological screening of a novel Jolkinolide, such as Jolkinolide E, would typically focus on three key areas of investigation based on the known activities of related compounds:

-

Cytotoxicity Screening: Assessing the compound's ability to inhibit the proliferation of and induce death in cancer cells.

-

Anti-inflammatory Activity Assessment: Evaluating the compound's potential to mitigate inflammatory responses.

-

Antiviral Activity Screening: Investigating the compound's capacity to inhibit viral replication.

Cytotoxicity Screening: An In-Depth Look at Jolkinolide B

The anti-cancer potential of Jolkinolide B has been extensively evaluated across various human cancer cell lines. These studies provide a robust template for assessing the cytotoxicity of Jolkinolide E.

Quantitative Cytotoxicity Data for Jolkinolide B

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying a compound's cytotoxic potency. The following tables summarize the reported IC50 values for Jolkinolide B against a panel of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) |

| K562 | Chronic Myeloid Leukemia | 12.1 ± 2.55 | 24 |

| K562 | Chronic Myeloid Leukemia | 11.3 ± 0.70 | 48 |

| K562 | Chronic Myeloid Leukemia | 10.7 ± 2.01 | 72 |

| Eca-109 | Esophageal Carcinoma | 23.7 ± 5.44 | 24 |

| HepG2 | Hepatoma | >50.0 | 24 |

Data sourced from a study on the induction of apoptosis in K562 cells by Jolkinolide B.[4][5]

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |

| AGS | Gastric Cancer | 15.99 | Not Specified |

| MKN45 | Gastric Cancer | 33.30 | Not Specified |

Data sourced from a study on Jolkinolide B's inhibition of gastric cancer growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Objective: To determine the concentration of Jolkinolide E that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., K562, MCF-7, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

Jolkinolide E (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Jolkinolide E in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Jolkinolide E. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Signaling Pathways Implicated in Jolkinolide B-Induced Cytotoxicity

Understanding the molecular mechanisms underlying a compound's activity is crucial. Studies on Jolkinolide B have identified several key signaling pathways that are modulated to induce cancer cell death.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Jolkinolide B has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[6][7]

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling route involved in cell proliferation and survival. Jolkinolide B has been reported to suppress this pathway, contributing to its anti-cancer effects.[3]

Anti-inflammatory Activity Assessment

Chronic inflammation is a hallmark of many diseases, including cancer. The anti-inflammatory properties of Jolkinolide B suggest that this is a critical area for the preliminary screening of Jolkinolide E.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

Lipopolysaccharide (LPS)-stimulated macrophages are a common in vitro model for studying inflammation. This protocol measures the inhibition of nitric oxide (NO), a pro-inflammatory mediator.

Objective: To determine the effect of Jolkinolide E on NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Jolkinolide E

-

Lipopolysaccharide (LPS)

-

Griess Reagent System

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

-

Pre-treatment: Treat the cells with various concentrations of Jolkinolide E for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include control groups (untreated cells, cells treated with LPS alone, and cells treated with Jolkinolide E alone).

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution and incubate for another 10 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in each sample. Calculate the percentage of NO inhibition by Jolkinolide E compared to the LPS-only control.

Antiviral Activity Screening

The broad biological activities of diterpenoids warrant an investigation into their potential antiviral effects.

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

This assay is a common method for screening compounds for antiviral activity.

Objective: To determine if Jolkinolide E can inhibit the virus-induced cytopathic effect in a susceptible cell line.

Materials:

-

A specific virus (e.g., Influenza A, Herpes Simplex Virus)

-

A susceptible host cell line (e.g., MDCK for influenza, Vero for HSV)

-

Infection medium (serum-free medium)

-

Jolkinolide E

-

96-well plates

-

Crystal Violet solution

Procedure:

-

Cell Seeding: Seed the host cells in a 96-well plate and grow to confluence.

-

Infection: Infect the cells with a dilution of the virus that causes a significant cytopathic effect within 48-72 hours.

-

Treatment: Immediately after infection, add serial dilutions of Jolkinolide E to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate at 37°C until the virus control wells show the desired level of CPE.

-

Staining:

-

Remove the medium and gently wash the cells with PBS.

-

Fix the cells with a suitable fixative (e.g., 10% formalin).

-

Stain the cells with Crystal Violet solution for 15-30 minutes.

-

Wash the plate with water and allow it to dry.

-

-

Visualization and Quantification: Visually inspect the wells for the protection of the cell monolayer from virus-induced CPE. The dye can be solubilized, and the absorbance read to quantify the cell viability.

Experimental Workflow and Logical Relationships

The process of preliminary biological screening follows a logical progression from broad cytotoxicity testing to more specific mechanistic studies.

Conclusion and Future Directions

The preliminary biological screening of novel natural products like Jolkinolide E is a critical first step in the drug discovery pipeline. While specific data for Jolkinolide E remains to be published, the extensive research on Jolkinolide B provides a clear and actionable roadmap for its investigation. The methodologies and signaling pathways detailed in this guide offer a solid foundation for researchers to begin to unravel the therapeutic potential of Jolkinolide E. Future studies should aim to generate specific IC50 values for Jolkinolide E against a diverse panel of cancer cell lines, investigate its effects on key inflammatory and viral markers, and elucidate its precise molecular mechanisms of action. Such data will be invaluable in determining whether Jolkinolide E warrants further development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Jolkinolide B: A comprehensive review of its physicochemical properties, analytical methods, synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Jolkinolide B induces apoptosis in MCF-7 cells through inhibition of the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Jolkinolide E: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Jolkinolide E, a diterpenoid of interest in pharmacological research. Due to the limited availability of specific quantitative solubility data for Jolkinolide E in publicly accessible literature, this document leverages available information on closely related compounds, such as Jolkinolide A and B, to provide valuable insights. Furthermore, it outlines a detailed experimental protocol for determining solubility and explores the known biological pathways affected by related jolkinolides.

Solubility Profile of Jolkinolides

While specific quantitative solubility data for Jolkinolide E remains to be published, information regarding the solubility of the related compound, Jolkinolide A, and the solvents used in its extraction process, offers a preliminary understanding.

Table 1: Qualitative Solubility and Potential Solvents for Jolkinolides

| Compound | Solvent | Solubility/Use |

| Jolkinolide A | Dimethyl Sulfoxide (DMSO) | Soluble |

| Jolkinolide A | Ethanol | Used in extraction |

| Jolkinolide A | Acetone | Used in extraction and reflux |

| Jolkinolide A | n-Butyl Alcohol | Used in extraction |

| Jolkinolide A | Dichloromethane-Methanol | Used for recrystallization |

| Jolkinolide A | Petroleum Ether | Used in gradient elution |

The solvents listed in Table 1, particularly those used in the extraction and purification of Jolkinolide A, suggest that Jolkinolide E, as a structurally similar diterpenoid, is likely to exhibit solubility in a range of polar and non-polar organic solvents.[1] The principle of "like dissolves like" suggests that its complex organic structure would be more amenable to dissolution in organic solvents than in aqueous solutions.

Experimental Protocol for Solubility Determination

To ascertain the precise quantitative solubility of Jolkinolide E in various organic solvents, a standardized experimental approach is necessary. The shake-flask method is a widely recognized and reliable technique for this purpose.[2][3][4][5][6]

Shake-Flask Method Coupled with HPLC Analysis

This method involves saturating a solvent with the compound of interest and then quantifying the concentration of the dissolved compound.

Protocol:

-

Preparation of Supersaturated Solution: Add an excess amount of Jolkinolide E to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sample Collection and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).

-

Calculation: Determine the concentration of Jolkinolide E in the original saturated solution by back-calculating from the diluted sample concentration. This value represents the solubility of Jolkinolide E in the tested solvent at the specified temperature.

Biological Context: Signaling Pathways Modulated by Related Jolkinolides

While the specific biological targets of Jolkinolide E are not extensively documented, studies on related compounds have identified their interaction with key cellular signaling pathways implicated in cancer and inflammation.

The JAK/STAT3 Signaling Pathway

17-Hydroxy-jolkinolide B, a related diterpenoid, has been shown to be a potent inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) signaling pathway.[7][8] This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where they regulate gene expression involved in cell proliferation, survival, and differentiation. Jolkinolide B has also been found to regulate the JAK2/STAT3 signaling pathway.[9][10][11]

17-Hydroxy-jolkinolide B appears to directly target and inactivate the JAK family of kinases (JAK1, JAK2, and TYK2) by inducing their cross-linking.[7][8] This action prevents the subsequent phosphorylation and activation of STAT3, thereby inhibiting the downstream signaling cascade.

The PI3K/Akt Signaling Pathway

Jolkinolide B has been demonstrated to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in breast cancer cells.[12] This pathway is a critical regulator of cell survival, growth, and proliferation, and its dysregulation is a common feature in many cancers. By downregulating this pathway, Jolkinolide B can promote apoptosis (programmed cell death) and inhibit the proliferation and migration of cancer cells.[12][13][14]

Conclusion

While direct quantitative solubility data for Jolkinolide E is not currently available, this guide provides a framework for researchers by summarizing the known solubility characteristics of related compounds and presenting a robust experimental protocol for its determination. The exploration of signaling pathways affected by similar jolkinolides offers valuable context for the potential biological activities of Jolkinolide E. The experimental determination of its solubility in a variety of organic solvents is a critical next step for advancing its study in drug development and other scientific research.

References

- 1. CN103435629A - Jolkinolide A preparation technology - Google Patents [patents.google.com]

- 2. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. bioassaysys.com [bioassaysys.com]

- 7. 17-hydroxy-jolkinolide B inhibits signal transducers and activators of transcription 3 signaling by covalently cross-linking Janus kinases and induces apoptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 17-Hydroxy-jolkinolide B Inhibits Signal Transducers and Activators of Transcription 3 Signaling by Covalently Cross-Linking Janus Kinases and Induces Apoptosis of Human Cancer Cells | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 9. Jolkinolide B ameliorates rheumatoid arthritis by regulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Jolkinolide B from Euphorbia fischeriana Steud induces in human leukemic cells apoptosis via JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]

- 12. Jolkinolide B inhibits proliferation or migration and promotes apoptosis of MCF-7 or BT-474 breast cancer cells by downregulating the PI3K-Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Jolkinolide B sensitizes bladder cancer to mTOR inhibitors via dual inhibition of Akt signaling and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Jolkinolide E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Jolkinolide E, a member of the diterpenoid family of natural products. While specific experimental data for Jolkinolide E is not widely available in the public domain, this document outlines the expected spectroscopic characteristics based on related compounds and details the standard methodologies for acquiring such data.

Data Presentation

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR data is crucial for the structural elucidation of complex natural products like Jolkinolide E.

¹H NMR (Proton NMR) Data

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in searched sources |

¹³C NMR (Carbon NMR) Data

| Position | Chemical Shift (δ) ppm |

| Data not available in searched sources |

Literature comparisons suggest that the NMR data for the A ring and the methyl groups (C-18, C-19, and C-20) of Jolkinolide E are similar to those of other known ent-abietane diterpenes.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in searched sources |

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Assignment |

| Data not available in searched sources |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a natural product like Jolkinolide E.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A pure sample of the natural product is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 1-10 mg/mL. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation : NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

¹H NMR Acquisition : A standard one-dimensional proton NMR spectrum is acquired. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A one-dimensional carbon NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR Experiments : To fully elucidate the structure, a suite of two-dimensional NMR experiments is often necessary, including:

-

COSY (Correlation Spectroscopy) : To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range couplings between protons and carbons, which is crucial for piecing together the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) : To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Infrared (IR) Spectroscopy

-

Sample Preparation : For a solid sample, a KBr (potassium bromide) pellet is commonly prepared. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment or the KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction and Ionization : The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC) or gas chromatography (GC). Common ionization techniques for natural products include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Mass Analysis : The ionized molecules are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

-

Data Acquisition : A full scan mass spectrum is acquired to determine the molecular ion peak. For structural information, tandem mass spectrometry (MS/MS) is performed, where the molecular ion is fragmented, and the m/z of the fragments are analyzed to deduce the structure. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of a natural product like Jolkinolide E.

Caption: Workflow for the isolation and structural elucidation of Jolkinolide E.

Jolkinolide E: A Technical Whitepaper on its Natural Abundance, Isolation, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a naturally occurring casbane diterpenoid that has been isolated from plant species belonging to the genus Euphorbia. Diterpenoids from Euphorbia are a diverse group of secondary metabolites with a wide range of biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of the current knowledge on Jolkinolide E, with a focus on its natural abundance, detailed protocols for its isolation and quantification, and an exploration of its biological context through related compounds.

Data Presentation: Natural Abundance of Jolkinolide E

A thorough review of scientific literature was conducted to collate quantitative data on the natural abundance of Jolkinolide E in various plant species. Despite reports of its isolation, specific quantitative data, such as the yield of Jolkinolide E from plant material (e.g., in mg/g of dry weight), remains largely unpublished in the available scientific literature. The following table is provided as a template for future research findings.

| Plant Species | Plant Part | Method of Quantification | Concentration/Yield (e.g., mg/g dry weight) | Reference |

| Euphorbia rapulum | Roots | Not Reported | Not Reported | [1] |

| Euphorbia nematocypha | Roots | Not Reported | Not Reported |

Note: Researchers are encouraged to publish quantitative data to enrich the understanding of Jolkinolide E's distribution and concentration in the plant kingdom.

Experimental Protocols

Isolation of Jolkinolide E from Euphorbia Species

The following is a generalized protocol for the isolation of Jolkinolide E from the roots of Euphorbia species, based on established methods for diterpenoid extraction from this genus.

1. Plant Material Preparation:

-

Air-dry the roots of the selected Euphorbia species (e.g., E. rapulum) at room temperature.

-

Grind the dried roots into a coarse powder.

2. Extraction:

-

Macerate the powdered root material with 95% ethanol or methanol at room temperature for an extended period (e.g., 3 x 72 hours).

-

Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (or dichloromethane), and ethyl acetate. Jolkinolide E, being a diterpenoid, is expected to be present in the less polar fractions.

4. Chromatographic Separation:

-

Column Chromatography (CC):

-

Subject the chloroform/dichloromethane fraction to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

-

Sephadex LH-20 Chromatography:

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with a suitable solvent system (e.g., methanol or a mixture of dichloromethane and methanol) to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Perform final purification of the enriched fractions using preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield pure Jolkinolide E.

-

5. Structure Elucidation:

-

Confirm the structure of the isolated Jolkinolide E using spectroscopic methods, including Nuclear Magnetic Resonance (NMR: ¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Quantification of Jolkinolide E

While a specific validated method for Jolkinolide E quantification is not available, a highly sensitive and specific method can be developed based on protocols for similar compounds like Jolkinolide B, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Standard Preparation:

-

Prepare a stock solution of purified Jolkinolide E of known concentration in a suitable solvent (e.g., methanol).

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Prepare quality control (QC) samples at low, medium, and high concentrations.

2. Sample Preparation:

-

Extract a known weight of the powdered plant material with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

Centrifuge the extract and collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

3. LC-MS/MS Conditions (Hypothetical):

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the specific precursor ion ([M+H]⁺) and product ions for Jolkinolide E by infusing a standard solution into the mass spectrometer.

-

Optimize collision energy and other MS parameters.

-

4. Method Validation:

-

Validate the method according to standard guidelines, assessing for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.

Mandatory Visualization

Signaling Pathways and Biological Activity

Currently, there is a lack of specific studies on the signaling pathways directly modulated by Jolkinolide E. However, research on the closely related diterpenoid, Jolkinolide B, has shed light on potential mechanisms of action for this class of compounds. Jolkinolide B has been shown to exhibit anti-cancer properties by inducing apoptosis and cell cycle arrest in various cancer cell lines. One of the key pathways implicated in the activity of Jolkinolide B is the PI3K/Akt/mTOR signaling pathway.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many types of cancer. Jolkinolide B has been demonstrated to inhibit this pathway, leading to the suppression of tumor growth. Given the structural similarity, it is plausible that Jolkinolide E may exert its biological effects through similar mechanisms.

Conclusion

Jolkinolide E represents a promising natural product from the Euphorbia genus. While its presence in Euphorbia rapulum and Euphorbia nematocypha is established, a significant gap exists in the scientific literature regarding its quantitative natural abundance. The experimental protocols outlined in this whitepaper provide a solid foundation for researchers to pursue the isolation and quantification of this compound. Furthermore, the exploration of signaling pathways of related jolkinolides suggests that the PI3K/Akt/mTOR pathway is a valuable starting point for investigating the mechanism of action of Jolkinolide E. Further research is imperative to unlock the full therapeutic potential of this and other related casbane diterpenoids.

References

Jolkinolide E: A Technical Overview of a Casbane Diterpenoid

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Jolkinolide E, a casbane diterpenoid isolated from the roots of Euphorbia rapulum. While research on Jolkinolide E is emerging, this document also draws upon the extensive studies of the closely related and more thoroughly investigated Jolkinolide B to provide a broader context of the potential biological activities and mechanisms of this class of compounds.

Chemical Identity

Jolkinolide E is identified by the following chemical descriptors:

| Identifier | Value |

| CAS Number | 54494-34-7 |

| Chemical Formula | C₂₀H₂₈O₂ |

| Molecular Weight | 300.44 g/mol |

| Synonyms | (+)-Jolkinolide E, Helioscopinolide G |

| InChI Key | ZXEVPUOHSXARBR-LMTXPQPGNA-N |

Biological Activity and Therapeutic Potential

Jolkinolide E has demonstrated weak selective activity against HepG2 (liver cancer), MCF-7 (breast cancer), and C6 (glioma) cell lines. Due to the limited specific research on Jolkinolide E, the following sections will focus on the well-documented anti-cancer properties of the related compound, Jolkinolide B, to provide insights into potential mechanisms of action.

Jolkinolide B exhibits significant anti-cancer effects across various cancer cell lines by influencing key signaling pathways involved in cell proliferation, apoptosis, and migration.

Quantitative Data: Anti-Cancer Activity of Jolkinolide B

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Jolkinolide B in different cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| AGS | Gastric Cancer | 15.99 | |

| MKN45 | Gastric Cancer | 33.30 |

Signaling Pathways

The anti-cancer activity of Jolkinolide B is attributed to its modulation of several critical signaling pathways.

PI3K/Akt/mTOR Pathway

Jolkinolide B has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, a crucial pathway for cell growth and survival. Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis in cancer cells.

Caption: Jolkinolide B inhibits the PI3K/Akt/mTOR pathway, leading to apoptosis.

JAK/STAT Pathway

Jolkinolide B and its derivatives also act as inhibitors of the JAK/STAT3 signaling pathway. This pathway is often constitutively active in cancer cells and plays a key role in tumor cell survival and growth.

Caption: Jolkinolide B inhibits the JAK/STAT pathway, promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of Jolkinolide B.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of Jolkinolide B on cancer cells.

-

Methodology:

-

Cancer cells (e.g., MKN45) are seeded in 96-well plates.

-

After 24 hours of incubation, the cells are treated with various concentrations of Jolkinolide B (e.g., 0, 5, 10, 20, 40, and 80 µM) for 24, 48, and 72 hours.

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured using a microplate reader at a wavelength of 492 nm.

-

Cell viability is calculated as a percentage of the control (untreated) cells, and the IC₅₀ value is determined.

-

Western Blot Analysis

-

Objective: To investigate the effect of Jolkinolide B on the expression levels of proteins in specific signaling pathways.

-

Methodology:

-

Cancer cells are treated with different concentrations of Jolkinolide B for a specified time.

-

Total protein is extracted from the cells, and the protein concentration is determined.

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., ATR, p-ATR, CHK1, p-CHK1, CDC25A, CyclinA, CDK2, and γ-H2AX).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Tumor Growth Assay

-

Objective: To evaluate the anti-tumor activity of Jolkinolide B in a living organism.

-

Methodology:

-

MKN45 cells are implanted subcutaneously into the flank of nude mice.

-

Once the tumors reach a certain volume, the mice are randomly divided into control and treatment groups.

-

The treatment groups receive daily intragastric administration of Jolkinolide B at different doses (e.g., 10, 20, and 40 mg/kg) for a specified period (e.g., 2 weeks).

-

The control group receives a vehicle (e.g., normal saline).

-

Tumor volume and body weight are measured regularly.

-

At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed.

-

Conclusion

Jolkinolide E is a casbane diterpenoid with emerging evidence of anti-cancer activity. While specific data on Jolkinolide E remains limited, the extensive research on the related compound, Jolkinolide B, provides a strong rationale for further investigation. Jolkinolide B demonstrates potent anti-cancer effects by modulating key signaling pathways such as PI3K/Akt/mTOR and JAK/STAT, leading to the inhibition of cancer cell proliferation and induction of apoptosis. The experimental protocols detailed in this guide provide a framework for future research to fully elucidate the therapeutic potential of Jolkinolide E and other related compounds. Further studies are warranted to explore the specific mechanisms of action of Jolkinolide E and to evaluate its efficacy and safety in preclinical and clinical settings.

Methodological & Application

Total Synthesis of Jolkinolide E: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides an application note and protocol overview for the total synthesis of Jolkinolide E, a complex diterpenoid. Due to the limited availability of detailed, full-text experimental procedures in the public domain, this overview is constructed from available abstracts and related synthetic reports. The core strategy developed by Katsumura and Isoe remains a landmark approach to this molecule.

Introduction

Jolkinolide E is a member of the jolkinolide family of natural products, which are characterized by a unique and highly oxygenated abietane diterpene skeleton. These compounds have garnered interest from the scientific community due to their potential biological activities. The intricate polycyclic structure of Jolkinolide E presents a significant challenge for synthetic chemists, demanding innovative and efficient strategies for its construction.

Retrosynthetic Analysis

A key strategy for the synthesis of Jolkinolide E, as pioneered by Katsumura and Isoe, involves a convergent approach. The retrosynthetic analysis hinges on disconnecting the butenolide moiety, a common feature in many jolkinolides. This leads to a key intermediate, a functionalized tricyclic core, which can be assembled from simpler, readily available starting materials.

A pivotal disconnection in the retrosynthesis of Jolkinolide E is the C-ring butenolide. This suggests a forward synthesis that relies on a late-stage annulation to form this crucial heterocyclic ring.

Caption: Retrosynthetic analysis of Jolkinolide E.

Key Synthetic Strategies and Methodologies

The total synthesis of Jolkinolide E showcases several important transformations in organic chemistry. The following sections detail the key reactions and provide generalized protocols based on standard laboratory practices for these types of transformations.

Construction of the Tricyclic Core

Intramolecular Wittig Reaction: A Cornerstone Transformation

A critical step in the synthesis of Jolkinolide E is the formation of the γ-alkylidene-α,β-unsaturated-γ-lactone (butenolide) ring. The Katsumura and Isoe synthesis famously employs an intramolecular Wittig reaction for this purpose. This reaction involves a phosphonate-containing ester tethered to a ketone, which upon treatment with base, undergoes cyclization to form the butenolide ring.

Generalized Experimental Protocol for Intramolecular Wittig Reaction:

-

Preparation of the Phosphonate Ester Precursor: The α-hydroxy enone intermediate is esterified with a suitable phosphonoacetic acid derivative. This is typically carried out in an aprotic solvent (e.g., dichloromethane, THF) in the presence of a coupling agent (e.g., DCC, EDC) and a catalyst (e.g., DMAP). The reaction is monitored by thin-layer chromatography (TLC) until completion.

-

Intramolecular Wittig Cyclization: The purified phosphonate ester is dissolved in a dry, aprotic solvent (e.g., toluene, THF) under an inert atmosphere (e.g., argon, nitrogen). A strong base (e.g., sodium hydride, potassium tert-butoxide) is added portion-wise at a suitable temperature (often ranging from 0 °C to reflux, depending on the substrate). The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the careful addition of a proton source (e.g., saturated aqueous ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Jolkinolide E.

Experimental Workflow

The general workflow for the key butenolide formation is depicted below. This highlights the critical steps from the key tricyclic intermediate to the final natural product.

Application Notes and Protocols for the Extraction and Purification of Jolkinolide E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E, a member of the diterpenoid family of natural products, has garnered significant interest within the scientific community due to its potential therapeutic properties. Found in plants of the Euphorbia genus, particularly Euphorbia fischeriana, this compound, along with its analogues like Jolkinolide A and B, has been investigated for various biological activities.[1][2][3][4] Effective isolation and purification of Jolkinolide E are critical for advancing research into its pharmacological effects and potential as a drug candidate.

This document provides a detailed overview of the methodologies for the extraction and purification of Jolkinolide E, compiled from established protocols for related compounds. The protocols are designed to be adaptable for laboratory-scale production and can be scaled up for further drug development processes.

Data Presentation

The following tables summarize quantitative data from various optimized extraction methods for diterpenoids from Euphorbia fischeriana, which can be adapted for the targeted extraction of Jolkinolide E.

Table 1: Optimized Diterpenoid Extraction Parameters

| Parameter | Optimized Value | Reference |

| Ethanol Extraction | ||

| Ethanol Concentration | 100% | [1][5] |

| Extraction Temperature | 74°C | [1][5] |

| Extraction Time | 2.0 hours | [1][5] |

| Supercritical CO2 Extraction | ||

| Extraction Temperature | 35-48°C | [6] |

| Extraction Pressure | 25-33 MPa | [6] |

| CO2 Flow Rate | 15-18 L/h | [6] |

| Extraction Time | 2-6 hours | [6] |

| Entrainment Agent | Dehydrated Ethanol | [6] |

| Salting-Out-Assisted Liquid-Liquid Extraction (SALLE) | ||

| Salt | 0.47 g Sodium Dihydrogen Phosphate | [4] |

| Acetonitrile Volume | 5.5 mL | [4] |

| Water Volume | 4.5 mL | [4] |

| pH | 7.5 | [4] |

Table 2: Extraction Yields of Major Diterpenoids from Euphorbia fischeriana

| Compound | Extraction Yield (mg/g of raw material) | Method | Reference |

| Jolkinolide A | 0.1763 | Ethanol Extraction | [1][5] |

| Jolkinolide B | 0.9643 | Ethanol Extraction | [1][5] |

| 17-hydroxyjolkinolide A | 0.4245 | Ethanol Extraction | [1][5] |

| 17-hydroxyjolkinolide B | 2.8189 | Ethanol Extraction | [1][5] |

| Jolkinolide A | 0.148 | SALLE | [4] |

| Jolkinolide B | 0.529 | SALLE | [4] |

| 17-hydroxyjolkinolide A | 0.396 | SALLE | [4] |

| 17-hydroxyjolkinolide B | 2.134 | SALLE | [4] |

Experimental Protocols

The following protocols describe a general workflow for the extraction and purification of Jolkinolide E from its natural source.

Protocol 1: Extraction from Euphorbia fischeriana

This protocol outlines the initial extraction of crude diterpenoid-containing fractions from the plant material.

1. Plant Material Preparation:

-

Obtain the dried roots of Euphorbia fischeriana.

-

Grind the roots into a coarse powder (20-40 mesh) to increase the surface area for extraction.[6]

2. Extraction (Choose one of the following methods):

-

Method A: Ethanol Extraction [1][5]

-

Place the powdered plant material in a suitable extraction vessel.

-

Add 100% ethanol to the powder.

-

Heat the mixture to 74°C and maintain for 2 hours with continuous stirring.

-

After extraction, filter the mixture to separate the extract from the plant residue.

-

Concentrate the filtrate under reduced pressure to obtain the crude extract.

-

-

Method B: Supercritical CO2 Extraction [6]

-

Load the powdered plant material into a supercritical fluid extractor.

-

Use dehydrated ethanol as an entrainment agent.

-

Set the extraction parameters: temperature at 35-48°C, pressure at 25-33 MPa, and CO2 flow at 15-18 L/h.

-

Perform the extraction for 2-6 hours.

-

Collect the extract from the separation vessel.

-

-

Method C: Acetone Reflux Extraction (following Supercritical CO2 Extraction) [6]

-

Take the extract obtained from supercritical CO2 extraction.

-

Add acetone (3-6 times the volume of the extract).

-

Heat the mixture to reflux for 0.5-1.5 hours. Repeat this step 1-2 times.

-

Combine the acetone extracts and concentrate under reduced pressure.

-

Protocol 2: Purification of Jolkinolide E

This protocol details the purification of Jolkinolide E from the crude extract using chromatographic techniques.

1. Liquid-Liquid Extraction (Initial Cleanup):

-

Dissolve the crude extract in a suitable solvent.

-

Perform a liquid-liquid extraction using n-butanol (2-4 times the volume of the dissolved extract, repeated 3-6 times) to partition the diterpenoids into the organic phase.[6]

-

Collect the n-butanol fractions and concentrate them under reduced pressure.

2. Column Chromatography (Fractionation): [7][8][9][10]

-

Prepare a silica gel column (200-300 mesh). The column length to diameter ratio should be between 10:1 and 15:1.[6]

-

Load the concentrated n-butanol extract onto the column.

-

Elute the column with a gradient of petroleum ether and acetone.[6]

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing Jolkinolide E.

-

Combine the Jolkinolide E-rich fractions and evaporate the solvent.

3. High-Performance Liquid Chromatography (HPLC) (Final Purification): [11][12][13][14]

-

Dissolve the semi-purified fraction in a suitable solvent (e.g., acetonitrile).[11]

-

Perform preparative HPLC using a C18 column. The mobile phase and gradient will need to be optimized for the best separation of Jolkinolide E from other closely related compounds.

-

Monitor the elution profile with a UV detector.

-

Collect the peak corresponding to Jolkinolide E.

-

Evaporate the solvent to obtain pure Jolkinolide E.

4. Recrystallization:

-

Dissolve the purified Jolkinolide E in a minimal amount of a suitable solvent system (e.g., dichloromethane-methanol).[6]

-

Allow the solution to slowly evaporate or cool to induce crystallization.

-

Collect the crystals by filtration and dry them under vacuum.

Visualization

The following diagram illustrates the general workflow for the extraction and purification of Jolkinolide E.

Caption: Workflow for Jolkinolide E Extraction and Purification.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities [mdpi.com]

- 4. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. CN103435629A - Jolkinolide A preparation technology - Google Patents [patents.google.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. Development of matrix solid-phase dispersion coupled with high-performance liquid chromatography for determination of jolkinolide A and jolkinolide B in Euphorbia fischeriana Steud - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gene-tools.com [gene-tools.com]

- 13. HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. lcms.cz [lcms.cz]

Determining the IC50 Value of Jolkinolide E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jolkinolide E is a casbane diterpenoid isolated from the roots of Euphorbia rapulum.[1][2] Preliminary studies have indicated that Jolkinolide E exhibits weak selective cytotoxic activity against several cancer cell lines, including HepG2 (human liver cancer), MCF-7 (human breast cancer), and C6 (rat glioma).[1][2] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the evaluation of a compound's potency as a potential therapeutic agent. This document provides detailed application notes and protocols for determining the IC50 value of Jolkinolide E in cancer cell lines.

Due to the limited publicly available data on the specific IC50 values and mechanism of action for Jolkinolide E, this document will leverage information from the closely related and well-studied compound, Jolkinolide B, for illustrative purposes. Jolkinolide B is known to induce apoptosis in various cancer cells through modulation of signaling pathways such as PI3K/Akt/mTOR.[3] The protocols provided herein are standard, robust methods applicable to the in vitro assessment of novel compounds like Jolkinolide E.

Data Presentation: IC50 Values of the Related Compound Jolkinolide B

| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (hours) | Assay |

| K562 | Chronic Myeloid Leukemia | 12.1 ± 2.55 | 24 | MTT |

| HepG2 | Human Hepatoma | >50.0 | 24 | MTT |

| Eca-109 | Human Esophageal Carcinoma | 23.7 ± 5.44 | 24 | MTT |

Data sourced from studies on Jolkinolide B and may not be representative of Jolkinolide E's potency.[4][5]

Experimental Protocols

Protocol 1: Cell Viability and IC50 Determination using the MTT Assay

This protocol describes the determination of the IC50 value of Jolkinolide E using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.

Materials:

-

Jolkinolide E (dissolved in an appropriate solvent, e.g., DMSO)

-

Cancer cell lines (e.g., HepG2, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells using Trypsin-EDTA and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of Jolkinolide E in complete medium. A typical starting range, based on related compounds, could be from 0.1 to 100 µM.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve Jolkinolide E, e.g., DMSO) and a blank control (medium only).

-

Remove the old medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).

-

Visualizations

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 value of Jolkinolide E using the MTT assay.

Putative Signaling Pathway Affected by Jolkinolide Analogs

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis. This pathway is known to be inhibited by Jolkinolide B and may be a potential target for Jolkinolide E.

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by Jolkinolide E.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Jolkinolide B from Euphorbia fischeriana Steud Induces Apoptosis in Human Leukemic U937 Cells through PI3K/Akt and XIAP Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Induction of apoptosis in K562 cells by jolkinolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Jolkinolide E: Application Notes and Protocols

Note to the Reader: As of late 2025, detailed research specifically elucidating the mechanism of action for Jolkinolide E is limited in publicly available scientific literature. However, extensive studies have been conducted on its close structural analog, Jolkinolide B. The following application notes and protocols are based on the established mechanisms of Jolkinolide B and are provided as a comprehensive guide for researchers investigating Jolkinolide E. It is hypothesized that Jolkinolide E may exhibit similar biological activities, and these protocols can serve as a foundational framework for its investigation.

Introduction

Jolkinolides are a class of diterpenoids isolated from plants of the Euphorbia genus, which have demonstrated significant potential as anti-cancer and anti-inflammatory agents. This document outlines the putative mechanisms of action of Jolkinolide E, based on studies of Jolkinolide B, and provides detailed protocols for their investigation. The primary proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR and JAK/STAT pathways.

Proposed Signaling Pathways of Action

Based on research on Jolkinolide B, Jolkinolide E is hypothesized to exert its anti-cancer effects through multiple signaling cascades.

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is crucial for cell survival, proliferation, and growth. Jolkinolide B has been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[1][2][3][4]

-

JAK/STAT Pathway Inhibition: The JAK/STAT pathway is a key signaling cascade in cytokine-mediated inflammation and cell proliferation. Inhibition of this pathway by Jolkinolide B has been linked to its anti-inflammatory and anti-cancer properties.[5][6]

-

Induction of the Intrinsic Apoptosis Pathway: Jolkinolide B has been observed to induce apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like BAX and the downregulation of anti-apoptotic proteins like BCL-2.[7]

-

PANoptosis Induction: Recent studies on Jolkinolide B suggest it may induce a form of programmed cell death called PANoptosis, which involves the simultaneous activation of apoptosis, pyroptosis, and necroptosis, through the activation of caspase-8.[8][9][10]

Quantitative Data Summary

The following tables summarize quantitative data obtained from studies on Jolkinolide B, which can serve as a reference for designing experiments with Jolkinolide E.

Table 1: IC50 Values of Jolkinolide B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| AGS | Gastric Cancer | 15.99 | Not Specified |

| MKN45 | Gastric Cancer | 33.30 | Not Specified |

Data extracted from a study on Jolkinolide B's effect on gastric cancer cells.[8]

Table 2: Effect of Jolkinolide B on Apoptosis in Gastric Cancer Cells

| Cell Line | Concentration (µM) | Apoptotic Cells (%) |

| AGS | 20 | Significantly Increased |

| MKN45 | 100 | Significantly Increased |

Qualitative data indicating a significant increase in apoptosis upon treatment with Jolkinolide B.[8]

Experimental Protocols

Herein are detailed protocols for key experiments to investigate the mechanism of action of Jolkinolide E.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Jolkinolide E on cancer cells.

Materials:

-

Jolkinolide E stock solution (in DMSO)

-

Cancer cell line of interest (e.g., MCF-7, A549, etc.)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Jolkinolide E (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis by Jolkinolide E.

Materials:

-

Jolkinolide E-treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Treat cells with Jolkinolide E at the desired concentrations for the determined time.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-